![molecular formula C20H23NO5 B5752151 6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B5752151.png)
6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a tetrahydroquinoline derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of enzymes involved in DNA synthesis and repair. It may also induce apoptosis by activating caspase enzymes. The antiviral activity of the compound may be due to its ability to inhibit the activity of viral enzymes such as reverse transcriptase.
Biochemical and Physiological Effects:
6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses. In addition, the compound has been reported to exhibit antioxidant activity and protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline. One of the directions is to further investigate the mechanism of action of the compound and its potential therapeutic applications. Another direction is to develop more efficient synthesis methods for the compound and its derivatives. Furthermore, the compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, the compound can be further investigated for its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is a promising compound that has gained significant attention in the field of scientific research. The compound has been shown to exhibit various biological activities, making it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been reported using different methods. One of the common methods involves the condensation reaction between 3,4,5-trimethoxybenzoyl chloride and 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in good yields after purification using column chromatography.
Scientific Research Applications
6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been investigated for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to inhibit the replication of HIV-1 virus in vitro.
properties
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-15-7-8-16-13(10-15)6-5-9-21(16)20(22)14-11-17(24-2)19(26-4)18(12-14)25-3/h7-8,10-12H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXDIZDBPJJYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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